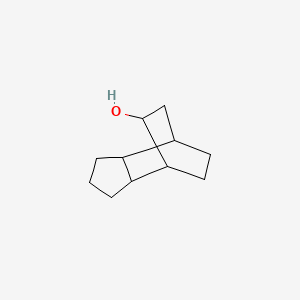

Octahydro-1H-4,7-ethanoinden-5-ol

Description

Significance of Bridged Polycyclic Scaffolds in Organic Chemistry and Natural Product Synthesis

Bridged polycyclic scaffolds are three-dimensional and conformationally restricted structures that are integral to a vast number of natural products. researchgate.netresearchgate.net Their inherent rigidity and densely packed functionalities make them both a challenge and an opportunity for synthetic chemists. beilstein-journals.orgnih.gov These complex architectures are found in a wide array of biologically active molecules, and their unique topographies often lead to selective interactions with biological targets. beilstein-journals.orgnih.gov Consequently, the development of synthetic strategies to construct these frameworks is a significant area of research in organic chemistry. frontiersin.orgnih.gov The synthesis of such compounds not only pushes the boundaries of synthetic methodology but also provides access to novel molecular entities for drug discovery and materials science. researchgate.net

Many natural products containing bridged polycyclic systems exhibit potent biological activities, making them attractive targets for total synthesis. beilstein-journals.orgnih.gov The construction of these intricate structures often requires innovative and efficient synthetic methods, including cascade reactions and C-H bond functionalization. beilstein-journals.orgnih.gov The rigidity of these scaffolds projects substituents into precise regions of three-dimensional space, a feature that is highly desirable in the design of new therapeutic agents and functional materials. researchgate.net

Structural Features and Nomenclature of the Octahydro-1H-4,7-ethanoinden-5-ol Core

The core structure of this compound is a tricyclic system. A more systematic name for the parent hydrocarbon scaffold, without the hydroxyl group, is tricyclo[5.2.1.02,6]decane. nih.gov The "ethano" bridge creates a bicyclo[2.2.1]heptane (norbornane) substructure, which is fused to a cyclopentane (B165970) ring. The nomenclature "octahydro" indicates the saturation of the indene (B144670) ring system. The "-5-ol" suffix specifies the location of the hydroxyl group on the five-membered ring.

The presence of multiple stereocenters in the this compound molecule gives rise to several possible stereoisomers. The specific spatial arrangement of the atoms is crucial for its chemical properties and biological activity. The rigid, cage-like structure of the core significantly influences its reactivity.

Below is a table summarizing the key identifiers and properties of this compound:

| Property | Value |

| CAS Number | 13380-89-7 nih.govscbt.com |

| Molecular Formula | C₁₀H₁₆O nih.govscbt.com |

| Molecular Weight | 152.23 g/mol nih.govscbt.com |

| IUPAC Name | (3aR,4S,5R,7S,7aR)-octahydro-1H-4,7-methanoinden-5-ol sigmaaldrich.com |

| Synonyms | Tricyclo[5.2.1.02,6]decan-8-ol, Hexahydro-4,7-methanoindan-5-ol, Hydroxytetrahydrodicyclopentadiene nih.govscbt.com |

| Physical Form | White to off-white powder or crystals sigmaaldrich.com |

Historical Context of Bridged Indane Derivatives in Synthetic Chemistry Research

The study of bridged polycyclic hydrocarbons, including derivatives of indane, has a rich history in organic chemistry. Early research in the mid-20th century focused on understanding the fundamental structural and stereochemical properties of these complex ring systems. The synthesis of such molecules was initially driven by the intellectual challenge of constructing topologically interesting and often strained structures. researchgate.net

One of the earliest examples of constructing a bridged polycyclic intermediate was reported in 1979, which was a key step in the synthesis of the natural product deoxystemodin. beilstein-journals.org This highlighted the importance of these scaffolds in accessing complex natural products. Over the decades, the development of new synthetic methods, such as transition-metal-catalyzed reactions and C-H activation, has greatly facilitated the construction of bridged indane derivatives. researchgate.net These advancements have enabled chemists to synthesize a wider variety of these complex molecules with greater efficiency and control. beilstein-journals.orgnih.gov More recently, research has expanded into the applications of these compounds, particularly in areas like fragrance chemistry, where their rigid structures can lead to unique and desirable scent profiles. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

63730-67-6 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

tricyclo[5.2.2.02,6]undecan-8-ol |

InChI |

InChI=1S/C11H18O/c12-11-6-7-4-5-10(11)9-3-1-2-8(7)9/h7-12H,1-6H2 |

InChI Key |

ACONHCNNZTZPRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3CCC(C2C1)C(C3)O |

Origin of Product |

United States |

Synthetic Methodologies for Octahydro 1h 4,7 Ethanoinden 5 Ol

Retrosynthetic Analysis of the Octahydro-1H-4,7-ethanoinden-5-ol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, this process begins by disconnecting the molecule at key bonds to identify simpler, more readily available starting materials. The primary disconnection targets the hydroxyl group, leading back to the corresponding ketone, Octahydro-1H-4,7-ethanoinden-5-one. This ketone is a central intermediate in the synthesis.

Further disconnection of the tricyclic framework of the ketone reveals a bicyclic system that can be conceptually derived from a Diels-Alder reaction. The ethano bridge suggests a [4+2] cycloaddition between a cyclopentadiene (B3395910) derivative and a suitable dienophile. This strategic bond cleavage simplifies the complex polycyclic structure into more manageable synthetic targets. The core of the retrosynthetic strategy, therefore, relies on the construction of the bridged ketone precursor, which can then be functionalized to yield the target alcohol.

Synthesis of Key Precursors: Bridged Polycyclic Ketones and Unsaturated Systems

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. These include the bridged polycyclic ketone, Octahydro-1H-4,7-ethanoinden-5-one, and the unsaturated systems that serve as its building blocks.

Formation of the Octahydro-1H-4,7-ethanoinden-5-one Precursor

The formation of the Octahydro-1H-4,7-ethanoinden-5-one precursor is a critical step that establishes the core tricyclic skeleton of the target molecule. A common and effective method for constructing this framework is the Diels-Alder reaction. This powerful cycloaddition reaction involves the [4+2] addition of a conjugated diene to a dienophile to form a cyclohexene (B86901) ring.

In the context of this synthesis, dicyclopentadiene (B1670491) is often used as the diene component. Upon heating, dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate cyclopentadiene, which then reacts with a suitable dienophile, such as acrolein or methyl acrylate. The resulting adduct contains the characteristic bridged bicyclic system. Subsequent transformations, including hydrogenation and oxidation, are then employed to convert the initial adduct into the saturated ketone, Octahydro-1H-4,7-ethanoinden-5-one.

Strategies for Constructing the Ethano Bridge

The ethano bridge is a defining feature of the this compound framework. Its construction is typically achieved through intramolecular cyclization reactions or by employing starting materials that already contain a pre-formed bridged system.

One of the most direct strategies involves the use of dicyclopentadiene, which inherently possesses the bridged norbornane-type skeleton. The Diels-Alder reaction of cyclopentadiene (generated in situ from dicyclopentadiene) with a dienophile directly establishes the ethano-bridged ring system. This approach is highly efficient as it constructs the complex polycyclic core in a single step.

Alternative strategies may involve the intramolecular cyclization of a suitably functionalized decalin or indane derivative. These methods, while potentially more complex, can offer greater control over the stereochemistry of the final product. The choice of strategy often depends on the availability of starting materials and the desired stereochemical outcome.

Stereoselective Functionalization: Introducing the Hydroxyl Group

With the bridged ketone precursor in hand, the final and most crucial step is the introduction of the hydroxyl group with the correct stereochemistry. The stereoselectivity of this transformation is paramount, as the biological activity and physical properties of the final alcohol are highly dependent on the spatial orientation of the hydroxyl group.

Reduction of Ketone Precursors (e.g., Catalytic Hydrogenation, Hydride Reductions)

The reduction of the ketone precursor, Octahydro-1H-4,7-ethanoinden-5-one, is a common method for introducing the hydroxyl group. researchgate.netwikipedia.org Various reducing agents can be employed, each offering different levels of stereoselectivity.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. wikipedia.org The stereochemical outcome of catalytic hydrogenation is often influenced by the steric hindrance of the catalyst approaching the carbonyl group. The catalyst typically adsorbs to the less hindered face of the ketone, leading to the delivery of hydrogen from that face and resulting in the formation of the sterically more accessible alcohol.

Hydride Reductions: Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are widely used for the reduction of ketones. wikipedia.org The stereoselectivity of these reductions can be influenced by the steric bulk of the hydride reagent and the reaction conditions. For instance, bulkier hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less sterically hindered face, leading to higher stereoselectivity. The choice of reagent and solvent can be optimized to favor the formation of the desired stereoisomer. Simple methods using lithium dispersion with hydrated salts of transition metals like FeCl₂·4H₂O or CuCl₂·2H₂O have also been shown to be highly stereoselective. nih.gov Biocatalytic reductions using enzymes like F420-dependent alcohol dehydrogenase can also provide high enantioselectivity. nih.gov

| Reduction Method | Reagent/Catalyst | Typical Stereoselectivity | Reference |

| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | Dependent on substrate and catalyst | wikipedia.org |

| Hydride Reduction | NaBH₄, LiAlH₄ | Moderate to high | wikipedia.org |

| Bulkier Hydride Reduction | L-Selectride® | High | |

| Lithium/Transition Metal Salt | Li, FeCl₂·4H₂O or CuCl₂·2H₂O | High | nih.gov |

| Biocatalytic Reduction | F420-dependent alcohol dehydrogenase | >99% ee (for some substrates) | nih.gov |

Organometallic Additions for C-C Bond Formation Adjacent to Hydroxyl Group (e.g., Grignard Reagent Addition)

An alternative approach to functionalizing the ketone precursor involves the addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). This method not only introduces the hydroxyl group but also forms a new carbon-carbon bond adjacent to it, leading to a tertiary alcohol.

For example, the addition of methylmagnesium bromide (MeMgBr) to Octahydro-1H-4,7-ethanoinden-5-one results in the formation of 5-methyl-octahydro-4,7-methano-inden-5-ol. google.com The stereochemical outcome of the Grignard addition is also governed by steric factors, with the nucleophilic carbon of the Grignard reagent typically attacking the carbonyl carbon from the less hindered face. This approach allows for the introduction of a variety of alkyl or aryl groups at the C-5 position, further diversifying the potential derivatives of the this compound scaffold.

| Reaction | Reagent | Product | Reference |

| Grignard Addition | Methylmagnesium bromide (MeMgBr) | 5-methyl-octahydro-4,7-methano-inden-5-ol | google.com |

Synthetic Efficiency and Atom Economy in the Production of this compound

In modern organic synthesis, the efficiency of a reaction sequence is evaluated not only by the chemical yield but also by its atom economy. scranton.edu Atom economy, a concept central to green chemistry, measures the proportion of reactant atoms that are incorporated into the desired final product. scranton.edu

The synthesis of this compound can be analyzed through this lens. Key reactions in its synthesis exhibit vastly different atom economies.

High Atom Economy Reactions: The Diels-Alder cycloaddition is a prime example of an atom-economical reaction. As an addition reaction, all atoms from the diene and dienophile are incorporated into the cyclic product, resulting in a theoretical atom economy of 100%. scranton.edu This makes it a highly efficient method for constructing the core scaffold.

Lower Atom Economy Reactions: In contrast, other essential transformations typically have lower atom economies. For example, the reduction of a ketone precursor (e.g., Octahydro-4,7-methano-inden-5-one) to the final alcohol using a reducing agent like sodium borohydride, or the formation of a related tertiary alcohol via a Grignard reaction, involves reagents whose atoms are not fully incorporated into the product. google.com These reactions generate stoichiometric amounts of inorganic salts and other byproducts that constitute chemical waste.

| Synthetic Step (Example) | Reaction Type | Theoretical Atom Economy | Notes | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Addition | 100% | All reactant atoms are incorporated into the product. | scranton.edu |

| Grignard Reaction (e.g., with MeMgBr) | Addition/Substitution | <100% | Generates magnesium halide salts as byproducts after workup. | google.com |

| Ketone Reduction (e.g., with NaBH₄) | Addition (Hydride) | <100% | Generates borate (B1201080) salts as byproducts after acidic or basic workup. | scranton.edu |

Scale-Up Considerations for Laboratory to Industrial Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability. The synthesis of this compound and related compounds, particularly for applications in industries like fragrances, requires careful consideration of scale-up parameters. google.com

Key considerations for the industrial synthesis include:

Reaction Vessels and Throughput: Larger, specialized reactors are required. For instance, syntheses of related precursors have been reported in multi-liter vessels, such as 5-L three-necked flasks for Grignard additions and 4-L Zipper Clave reactors for pressure reactions like hydroformylation. google.com

Thermal Management: Many key reactions, such as Grignard additions, are highly exothermic. On a large scale, the heat generated can be significant and must be managed effectively to prevent runaway reactions and ensure product quality. This often involves the use of external cooling baths (e.g., isopropyl alcohol baths) and controlled, slow addition of reagents over several hours to maintain a specific internal temperature range (e.g., 15-30°C). google.com

Reagent Handling and Cost: The cost and safe handling of large quantities of reagents and solvents become primary concerns. The use of commercially available and cost-effective catalysts, such as specific rhodium complexes for hydroformylation, is crucial for economic feasibility. google.com

Process Control and Automation: Industrial processes rely on precise control over reaction parameters. This includes automated monitoring of temperature, pressure, and reagent flow rates, as well as controlled workup and purification procedures to handle large volumes of material.

Safety and Environmental Impact: Performing reactions on a large scale requires a thorough safety analysis (e.g., HAZOP study). Minimizing solvent use, recycling materials where possible, and managing waste streams are critical environmental considerations that are governed by strict regulations.

Stereochemistry and Conformational Analysis of Octahydro 1h 4,7 Ethanoinden 5 Ol

Chirality and Isomerism within the Bridged Octahydro-1H-4,7-ethanoinden System

The rigid, bridged framework of the octahydro-1H-4,7-ethanoinden system is inherently chiral. The presence of multiple stereocenters within this tricyclic structure gives rise to a number of possible stereoisomers. The specific spatial arrangement of the atoms and the fusion of the rings create a molecule that is non-superimposable on its mirror image, a fundamental characteristic of chirality. skpharmteco.com

The core structure, tricyclo[5.2.1.02,6]decane, possesses several chiral centers, leading to the potential for both enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The substitution of a hydroxyl group at the 5-position introduces another layer of isomeric complexity. The relationship between the different stereoisomers is crucial in understanding the molecule's chemical and biological properties, as enantiomers can exhibit distinct biological activities. skpharmteco.com

Diastereoselective and Enantioselective Synthetic Approaches to Octahydro-1H-4,7-ethanoinden-5-ol

The synthesis of specific stereoisomers of this compound requires carefully designed strategies that control the formation of the desired stereocenters. Both diastereoselective and enantioselective methods are employed to achieve high levels of stereochemical purity.

Diastereoselective Synthesis: These methods aim to selectively form one diastereomer over others. This is often achieved by using chiral auxiliaries or by substrate-controlled reactions where the existing stereocenters in the starting material direct the stereochemical outcome of subsequent transformations. The rigid conformation of the bicyclic system can also play a significant role in directing incoming reagents to a specific face of the molecule, leading to a high degree of diastereoselectivity.

Enantioselective Synthesis: To obtain an excess of one enantiomer over the other (a non-racemic mixture), enantioselective synthetic routes are necessary. nih.gov These approaches often involve the use of chiral catalysts or reagents that create a chiral environment for the reaction, favoring the formation of one enantiomer. Asymmetric hydrogenations or reductions of a prochiral ketone precursor are common strategies to introduce the hydroxyl group in a stereocontrolled manner. The development of such synthetic methods is critical for accessing enantiomerically pure samples for further study and application.

Elucidation of Stereochemical Configuration

Determining the precise three-dimensional arrangement of atoms, or the absolute configuration, of the stereoisomers of this compound is a critical aspect of its characterization. A combination of advanced analytical techniques is typically employed for this purpose.

Advanced NMR Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between stereoisomers. nih.gov Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC, NOESY), provide detailed information about the connectivity and spatial proximity of atoms within the molecule.

For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between protons, which helps in assigning the relative stereochemistry of the substituents. The coupling constants (J-values) between protons also provide valuable information about the dihedral angles between them, further aiding in the conformational analysis and stereochemical assignment. In some cases, the use of chiral solvating agents or chiral derivatizing agents can be employed to induce chemical shift differences between the signals of enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity. libretexts.org

X-ray Diffraction Studies for Absolute Stereochemistry and Crystal Packing (if available for compound or close analogs)

Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule. researchgate.netsoton.ac.uk This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. nih.gov To determine the absolute configuration, the anomalous dispersion effect is often utilized, especially if a heavy atom is present in the structure or can be introduced through derivatization. researchgate.net

Even if a crystal structure for this compound itself is not available, the analysis of closely related analogs can provide strong evidence for its stereochemical configuration through correlation. nih.gov X-ray diffraction also reveals how the molecules pack in the solid state, providing insights into intermolecular interactions. researchgate.net

Chiral Chromatography and Optical Rotation Measurements for Enantiomeric Purity

Once a method for separating the enantiomers is established, their enantiomeric purity needs to be assessed. Chiral chromatography is a widely used and accurate technique for this purpose. skpharmteco.comopenochem.org In this method, the enantiomers are passed through a column containing a chiral stationary phase. The differential interaction between the enantiomers and the chiral stationary phase leads to their separation, allowing for their quantification. openochem.org

Scientific Data Unvailable for this compound

Despite extensive searches of scientific literature and chemical databases, no specific information is publicly available for the chemical compound "this compound." As a result, it is not possible to generate a detailed article on its stereochemistry, conformational analysis, or the influence of its stereochemistry on reaction pathways and selectivity.

It is crucial to distinguish "this compound" from a structurally similar and more widely documented compound, "Octahydro-4,7-methano-1H-inden-5-ol." The key structural difference lies in the bridging unit of the bicyclic system. The requested compound contains an ethano bridge (-CH₂-CH₂-), whereas the more common analogue possesses a methano bridge (-CH₂-). This seemingly minor difference in their names corresponds to a significant variation in their three-dimensional structure, which in turn dictates their unique chemical and physical properties, including stereochemical configurations and reactivity.

Due to the complete absence of scientific data, any attempt to construct an article on "this compound" would be purely speculative and scientifically unsound. The principles of scientific accuracy prevent the extrapolation of data from the "methano" analogue to describe the "ethano" compound, as their behaviors are not interchangeable.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized in published literature, or that it is referred to by a different, less common name that is not indexed in standard databases.

Chemical Reactivity and Transformations of Octahydro 1h 4,7 Ethanoinden 5 Ol

Reactions of the Hydroxyl Functional Group

The hydroxyl (-OH) group is the primary site of reactivity in octahydro-1H-4,7-ethanoinden-5-ol, undergoing reactions typical of secondary alcohols. msu.edu The polarity of the C-O and O-H bonds, with oxygen being electron-rich, makes the carbon and hydrogen atoms electrophilic and the oxygen atom nucleophilic. msu.edu

Oxidation to Ketones and Carboxylic Acids (referencing analogous alcohol reactivity)

Similar to other secondary alcohols, the hydroxyl group of this compound can be oxidized to form a ketone. Common oxidizing agents such as chromium trioxide (CrO₃) and potassium dichromate (K₂Cr₂O₇) are effective for this transformation. For instance, oxidation with potassium permanganate (B83412) (KMnO₄) under neutral aqueous conditions can yield the corresponding ketone, octahydro-4,7-methano-1H-inden-5-one. The rigid tricyclic framework of the molecule provides a stable scaffold for such transformations.

Further oxidation to a carboxylic acid would require cleavage of the carbon-carbon bonds within the ring structure, a more strenuous process not typically observed under standard oxidizing conditions for secondary alcohols.

Esterification and Etherification Reactions

The hydroxyl group readily participates in esterification and etherification reactions.

Esterification: In the presence of an acid catalyst or by reacting with an acid chloride or anhydride (B1165640), this compound can form esters. This reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid or its derivative.

Etherification: Ether derivatives can also be synthesized. For example, 2-[(Octahydro-1H-4,7-methanoinden-5-yl)oxy]ethan-1-ol is a known ether derivative. nih.gov

Nucleophilic Substitutions and Derivatization

The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution. libretexts.org Protonation of the hydroxyl group in the presence of a strong acid like HBr or HCl allows for its substitution by a halide to form the corresponding alkyl halide. libretexts.orgyoutube.com This reaction typically proceeds through an SN1 or SN2 mechanism depending on the specific substrate and reaction conditions. libretexts.org

The hydroxyl group also serves as a reactive handle for various derivatizations. For example, it can be converted to a tosylate, which is an excellent leaving group, making the molecule susceptible to a wider range of nucleophilic attacks. youtube.comnih.gov

Reactions Involving the Bridged Ring System

The bridged ring system of this compound is derived from the hydrogenation of dicyclopentadiene (B1670491). orgsyn.orgyoutube.com This saturated framework is generally stable but can undergo specific reactions under certain conditions.

Hydrogenation and Dehydrogenation of Unsaturated Precursors

The synthesis of this compound and related compounds often starts with the hydrogenation of dicyclopentadiene (DCPD). sylzyhg.comacs.orgresearchgate.net This process typically involves a catalyst, such as palladium on carbon (Pd/C) or a nickel alloy, and can be carried out in one or two steps to saturate the double bonds in the parent molecule. sylzyhg.comacs.orgresearchgate.net The endo isomer of tetrahydrodicyclopentadiene (B3024363) is a common intermediate. orgsyn.orgsylzyhg.com

While dehydrogenation of the fully saturated this compound is not a common reaction, the reverse process, hydrogenation of unsaturated precursors, is fundamental to its synthesis.

Ring-Opening and Ring-Expansion Reactions

The strained, bridged ring system of this compound and its derivatives can be susceptible to ring-opening and ring-expansion reactions, particularly under acidic conditions or with specific reagents. These reactions can lead to the formation of larger or rearranged carbocyclic frameworks. wikipedia.orgnih.govchemistrysteps.com For instance, derivatives of tetrahydrodicyclopentadiene can undergo Lewis acid-catalyzed rearrangement to form adamantane, a diamondoid hydrocarbon. orgsyn.orgnih.govyoutube.com This complex transformation involves a series of cationic 1,2-bond migrations and hydride shifts. nih.gov

While specific examples for this compound are not extensively documented in the provided results, the reactivity of its parent framework suggests the potential for such rearrangements under appropriate catalytic conditions. gla.ac.ukacs.org

Reactivity of the Ethano Bridge towards Functionalization

Specific studies detailing the direct functionalization of the two-carbon ethano bridge of this compound are not prominently available. The reactivity of this saturated bridge is expected to be low, typically requiring aggressive reagents or specific catalytic systems to achieve C-H activation or other transformations. Without experimental data, any discussion would be purely speculative.

Mechanism Studies of Key Transformations

There is a lack of published research focusing on the mechanistic pathways of reactions involving this compound. Key transformations, such as the oxidation of the secondary alcohol or its esterification, would be expected to follow standard organic chemistry mechanisms. However, detailed kinetic and computational studies specific to this molecule, which would confirm these mechanisms and reveal any influence of its tricyclic structure, are not found in the available literature.

Chemoselectivity and Regioselectivity in Reactions of this compound

A comprehensive analysis of chemoselectivity and regioselectivity requires a body of experimental work that demonstrates how the molecule behaves in the presence of various reagents and under different conditions. For instance, in reactions involving both the hydroxyl group and the ethano bridge, chemoselectivity would dictate which site reacts preferentially. Regioselectivity would be a key consideration if functionalization of the hydrocarbon skeleton were attempted. As there is no substantive body of research on the reactions of this compound, no data tables or detailed findings on these selectivity aspects can be compiled.

Theoretical and Computational Chemistry Studies of Octahydro 1h 4,7 Ethanoinden 5 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of complex organic molecules like Octahydro-1H-4,7-ethanoinden-5-ol. These calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds within the molecule.

For a related compound, exo-tricyclo[5.2.1.02,6]decane, which shares the same tricyclic core, computational studies have been performed to determine its thermochemical properties. acs.orgnih.govresearchgate.net These studies often employ high-level composite methods like G3MP2B3 and CBS-QB3, alongside various DFT functionals, to accurately calculate enthalpies of formation and bond dissociation energies. nih.govresearchgate.net Similar methodologies could be applied to this compound to determine the influence of the hydroxyl group on the electronic structure and stability of the molecule.

The HOMO and LUMO energies are particularly important as they provide information about the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO can indicate the molecule's chemical reactivity and kinetic stability. For instance, a smaller energy gap often suggests higher reactivity. In a study on the anti-prostate cancer potential of compounds from Cinnamomum zeylanicum, DFT calculations were used to determine that compounds with low HOMO-LUMO energy gaps were more reactive towards the drug target. amazonaws.com

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates the molecule's electron-donating ability. Higher energy often corresponds to a better electron donor. |

| LUMO Energy | Indicates the molecule's electron-accepting ability. Lower energy often corresponds to a better electron acceptor. |

| HOMO-LUMO Gap | Relates to the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. |

| Electron Density | Shows the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. |

| Mulliken Charges | Provides an estimation of the partial atomic charges, indicating sites susceptible to nucleophilic or electrophilic attack. |

Conformational Search and Energy Minimization Studies

The rigid tricyclic framework of this compound significantly limits its conformational flexibility compared to acyclic or monocyclic compounds. fiveable.melibretexts.orgopenstax.org However, even in such rigid systems, some degree of conformational isomerism can exist, for example, in the orientation of the hydroxyl group or slight puckering of the rings. Conformational search and energy minimization studies are crucial for identifying the most stable three-dimensional structure of the molecule.

These studies typically involve generating a variety of possible conformations and then using computational methods, such as molecular mechanics or quantum mechanics, to calculate the energy of each conformer. The conformer with the lowest energy is considered the most stable and is often referred to as the global minimum. For bridged bicyclic systems, it is known that the rings are often locked in specific conformations, such as the boat conformation in norbornane, which is a structural relative. fiveable.melibretexts.orgopenstax.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the dynamic behavior of the molecule, including vibrational motions, conformational changes, and interactions with its environment.

While the rigid nature of this compound might suggest limited utility for MD simulations in terms of large-scale conformational changes, these simulations are invaluable for understanding the subtle dynamics of the molecule. For instance, MD simulations can be used to study the flexibility of the ring system, the dynamics of the hydroxyl group, and the interactions with solvent molecules in a condensed phase. In the context of understanding cell membranes, molecular dynamics simulations have been crucial in moving from a static picture to a dynamic one, revealing the complexity of lipid interactions. publish.csiro.au

Furthermore, MD simulations can be used to generate ensembles of structures that can then be used for the calculation of average properties, such as spectroscopic data, providing a more realistic comparison with experimental results.

Computational Prediction of Spectroscopic Data (e.g., NMR, IR)

Computational methods have become increasingly reliable for predicting spectroscopic data, which is a vital tool for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts and coupling constants can be achieved with a high degree of accuracy using quantum chemical calculations, typically DFT. escholarship.orgresearchgate.net For complex molecules where spectral assignment is challenging, computational predictions can be indispensable. The process usually involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). In a study on bicyclo[2.2.1]heptane derivatives, trifluoroacetylation of alcohols was used to aid in the correct attribution of NMR signals, a process that could be complemented by computational predictions. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a frequency calculation after geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the computational methods. These predicted spectra can help in identifying characteristic vibrational modes, such as the O-H and C-O stretching frequencies of the alcohol group in this compound.

Table 2: Typical Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Methodological Approach |

| NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT calculations of shielding tensors and spin-spin coupling constants. |

| IR | Vibrational Frequencies (cm-1), Intensities | DFT frequency calculations, often with scaling factors. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally. escholarship.orgnih.gov For reactions involving this compound, such as dehydration, oxidation, or esterification, computational methods can be used to map out the potential energy surface of the reaction.

This involves locating the structures of the reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, a study on the acid-catalyzed cleavage of bicyclo[3.2.1]oct-2-en-8-one derivatives investigated the reaction pathways, noting that the corresponding alcohols did not fragment under similar conditions, suggesting a high activation barrier for that pathway which could be explored computationally. gla.ac.uk

By analyzing the geometry of the transition state, one can gain insights into the key bond-forming and bond-breaking events that occur during the reaction. Isotopic labeling studies, in conjunction with computational analysis, can further validate a proposed mechanism.

Application of Computational Methods for Structural Characterization (e.g., Predicted Collision Cross Section for related compounds)

In recent years, ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique for the characterization of complex mixtures. A key parameter obtained from IM-MS is the collision cross section (CCS), which is a measure of the size and shape of an ion in the gas phase. nih.govresearchgate.net The CCS value is a characteristic property of an ion and can be used as an additional identifier to complement mass-to-charge ratio and retention time in analytical workflows. nih.govkcl.ac.uk

Computational methods are increasingly being used to predict the CCS of ions, providing theoretical reference data that can aid in the identification of unknown compounds. mdpi.com For a molecule like this compound, which would likely be analyzed as a protonated or sodiated adduct in a mass spectrometer, its CCS value could be predicted using various computational approaches. These methods often involve generating a 3D structure of the ion and then using theoretical models to calculate its interaction with a buffer gas. Machine learning models trained on large datasets of experimentally determined CCS values have also shown great promise in accurately predicting CCS values for a wide range of small molecules. nih.govmdpi.com The use of predicted CCS values has been demonstrated to improve the confidence of identification for various compounds, including polycyclic aromatic hydrocarbons. nih.govnih.gov

Derivatization and Advanced Functionalization of the Octahydro 1h 4,7 Ethanoinden Skeleton

Synthesis of Octahydro-1H-4,7-ethanoinden-5-ol Derivatives for Specific Applications (e.g., esters)

The hydroxyl group of this compound is a key site for derivatization, most commonly through esterification. These ester derivatives are of significant interest, particularly in the fragrance industry. The synthesis of these derivatives typically involves standard esterification procedures, such as reaction with an appropriate acyl chloride or carboxylic anhydride (B1165640) in the presence of a base.

One notable derivative is octahydro-4,7-methano-1H-inden-5-yl acetate. sielc.com This compound, along with other similar esters, is valued for its contribution to fragrance compositions. The synthesis of such esters allows for the modification of the olfactory profile of the parent alcohol, often introducing new and desirable scent characteristics.

Another important class of derivatives is aldehydes, which are also significant in the fragrance industry for their unique and often powerful scents. google.com While not direct ester derivatives, their synthesis often proceeds through the common precursor, octahydro-4,7-methano-inden-5-one, which can be obtained by the oxidation of this compound. The subsequent hydroformylation of related isomeric mixtures can yield valuable fragrance aldehydes like octahydro-4,7-methano-1H-indene-5-acetaldehyde and octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde. google.com

The following table provides an overview of some key derivatives and their applications:

| Derivative Name | Molecular Formula | Application |

| Octahydro-4,7-methano-1H-inden-5-yl acetate | C12H18O2 | Fragrance Industry sielc.com |

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | C12H16O | Fragrance Industry google.com |

| Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde | C12H18O | Fragrance Industry google.com |

Incorporation into Polymeric Materials: Monomer Synthesis and Polymerization Chemistry

The functionalized derivatives of the octahydro-1H-4,7-ethanoinden skeleton are valuable monomers for the synthesis of advanced polymeric materials. The rigid and bulky nature of this tricyclic system can impart unique properties to polymers, such as enhanced thermal stability, mechanical strength, and optical clarity.

A key monomer derived from this compound is octahydro-1H-4,7-methanoinden-5-yl methacrylate (B99206). This monomer can be synthesized through the reaction of the parent alcohol with methacrylic acid or its derivatives. The resulting methacrylate monomer can then undergo polymerization, typically through free-radical polymerization, to form poly(octahydro-1H-4,7-methanoinden-5-yl methacrylate).

The incorporation of this bulky, alicyclic monomer into polymer chains can significantly increase the glass transition temperature (Tg) of the resulting material. For instance, it has been shown to enhance the glass transition temperature of polymethyl methacrylate (PMMA). This property is highly desirable in applications requiring materials with good dimensional stability at elevated temperatures.

The polymerization of such monomers can be initiated by common radical initiators, and the reaction can be carried out using various techniques, including solution, bulk, or emulsion polymerization, to control the polymer's molecular weight and architecture.

Exploration of Structure-Activity Relationships in Derivatives

The exploration of structure-activity relationships (SAR) is crucial for understanding how modifications to the this compound scaffold influence the properties of its derivatives. This is particularly evident in the fragrance industry, where subtle changes in molecular structure can lead to significant differences in odor characteristics. google.comgoogle.com

For example, a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde is described as having desirable floral, muguet, aldehydic, green, sweet, and slightly woody notes. google.com In contrast, the related ketone derivatives, 1-(octahydro-4,7-methano-inden-5-yl)-propan-2-one and 1-(6-methyl-octahydro-4,7-methano-inden-5-yl)-ethanone, are reported to have weak floral, fruity, and woody notes with an undesirable metallic character. google.com This highlights the profound impact of the functional group (aldehyde vs. ketone) on the perceived scent.

Furthermore, the position and nature of substituents on the tricyclic ring system also play a critical role. The addition of a methyl group, for instance, can enhance floral and fruity characteristics in certain aldehyde derivatives. The rigid structure of the octahydro-1H-4,7-ethanoinden core allows for precise positioning of functional groups, which in turn dictates their interaction with olfactory receptors. This rigidity is a key factor in establishing clear SAR, as it reduces the conformational flexibility that can often complicate such analyses.

The following table summarizes the olfactory properties of some derivatives, illustrating the structure-activity relationships:

| Derivative Name | Reported Olfactory Notes |

| Mixture of Octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde | Floral, muguet, aldehydic, green, freesia, sweet, slightly woody google.com |

| 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol | Very weak, green, floral, fruity with harsh character google.comgoogle.com |

| Mixture of 1-(octahydro-4,7-methano-inden-5-yl)-propan-2-one and 1-(6-methyl-octahydro-4,7-methano-inden-5-yl)-ethanone | Weak floral, fruity, woody with metallic character google.com |

Synthesis of Analogues with Modified Bridged Systems (e.g., methyl derivatives)

Modification of the bridged ring system of the octahydro-1H-4,7-ethanoinden skeleton offers another avenue for creating novel analogues with distinct properties. The introduction of substituents, such as methyl groups, on the tricyclic framework can influence the molecule's steric bulk, lipophilicity, and conformational preferences, thereby altering its chemical reactivity and biological activity.

A notable example is the synthesis of 5-methyl-octahydro-4,7-methano-inden-5-ol. This is achieved through a Grignard reaction, where octahydro-4,7-methano-inden-5-one is treated with methyl magnesium bromide. google.com This synthetic route provides a straightforward method for introducing a methyl group at the 5-position, directly attached to the carbon bearing the hydroxyl group.

These methyl-substituted analogues are valuable intermediates for the synthesis of other derivatives. For instance, the dehydration of 5-methyl-octahydro-4,7-methano-inden-5-ol yields a mixture of hexahydro-4,7-methano-indene isomers. google.com Subsequent hydroformylation of this isomeric mixture leads to the formation of fragrance compounds like 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde. google.com

The presence of the methyl group can significantly impact the olfactory properties of the final aldehyde, often imparting unique and desirable scent characteristics that are different from the non-methylated analogue. This demonstrates how subtle modifications to the bridged system can be a powerful tool for fine-tuning the molecular properties for specific applications, particularly in the field of fragrance chemistry.

Stereoselective Derivatization to Access Chiral Building Blocks

The this compound skeleton possesses multiple stereogenic centers, making it an attractive starting material for the synthesis of chiral building blocks. Stereoselective derivatization of this scaffold allows for the preparation of enantiomerically pure or enriched compounds that can be used as key intermediates in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.

The rigid, bicyclic nature of the core structure provides a well-defined three-dimensional framework that can facilitate stereocontrol in chemical transformations. The hydroxyl group at the 5-position can be used as a handle to direct incoming reagents to a specific face of the molecule, or it can be transformed into other functional groups with high stereoselectivity.

While specific examples of stereoselective derivatization of this compound to access chiral building blocks are not extensively detailed in the provided search results, the general principles of asymmetric synthesis can be applied. For instance, enzymatic resolutions or the use of chiral catalysts could be employed to selectively react with one enantiomer of a racemic mixture of the alcohol or its derivatives.

The resulting chiral derivatives, with their well-defined stereochemistry, would be valuable synthons for the construction of more complex chiral targets. The inherent chirality of the octahydro-1H-4,7-ethanoinden framework makes it a promising scaffold for the development of new chiral ligands, auxiliaries, and catalysts for asymmetric synthesis.

Applications of Octahydro 1h 4,7 Ethanoinden 5 Ol and Its Derivatives in Chemical Research

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent stereochemistry of the octahydro-1H-4,7-ethanoinden-5-ol skeleton makes it a valuable chiral building block in asymmetric synthesis. The rigid, fused ring system contains multiple stereogenic centers, offering a defined three-dimensional template for constructing complex chiral molecules. anr.fr The specific spatial arrangement of substituents around this bicyclic core restricts conformational flexibility, which is a critical feature for inducing stereoselectivity in chemical reactions.

Researchers leverage this fixed conformation to control the stereochemical outcome of subsequent transformations. By starting with a stereochemically pure isomer of the parent alcohol, such as (3aR,4S,5R,7S,7aR)-octahydro-1H-4,7-methanoinden-5-ol, chemists can introduce new chiral centers with a high degree of predictability. sigmaaldrich.com The hydroxyl group at the 5-position serves as a convenient handle for attaching other reagents or for directing incoming groups to a specific face of the molecule, thereby guiding the stereoselective formation of new bonds. This approach is fundamental to modern organic chemistry, which seeks to produce complex target molecules as single enantiomers, particularly in the synthesis of natural products and pharmaceuticals. anr.fr

Intermediacy in the Synthesis of Complex Organic Molecules

This compound is a recognized synthetic intermediate for the construction of more elaborate organic structures. Its utility stems from its robust carbon skeleton and the reactive hydroxyl group, which can be readily converted into other functional groups such as ketones, esters, or ethers. This functional group versatility allows the molecule to serve as a versatile scaffold in multi-step synthetic sequences.

A documented application is its use as a reagent in the synthesis of cyclopentanonorcamphor. The transformation capitalizes on the specific reactivity of the bicyclic system. The general process involves the oxidation of the secondary alcohol to a ketone, followed by further modifications to achieve the target molecule. The stability of the tricyclic core ensures that it remains intact during these transformations, making it a reliable platform for building molecular complexity. The hydroxyl groups on the parent diol, for instance, can undergo oxidation to form ketones or be replaced through substitution reactions, demonstrating the compound's role as a versatile node in a synthetic pathway.

Contributions to Materials Science and Polymer Chemistry Research

In the realm of materials science, derivatives of this compound are employed as monomers in the synthesis of polymers with specialized properties. The rigid and bulky nature of the tricyclic core is a key feature that, when incorporated into a polymer backbone, can significantly influence the material's physical characteristics.

A prominent example is Octahydro-1H-4,7-methanoinden-5-yl methacrylate (B99206), a monomer used in radical polymerization to create polymers and copolymers. The inclusion of this bulky, alicyclic group can enhance the thermal stability and mechanical strength of the resulting polymer. For instance, research has shown that derivatives can increase the glass transition temperature of polymethyl methacrylate (PMMA), a widely used transparent thermoplastic. The rigid structure of the inden-5-ol derivative restricts the mobility of the polymer chains, thus requiring more thermal energy to transition from a rigid, glassy state to a more rubbery state. This principle is applied in the development of advanced materials where high thermal resistance is a desired trait.

Table 1: Polymer-Related Derivatives and Their Applications

| Derivative Name | CAS Number | Application |

|---|---|---|

| Octahydro-1H-4,7-methanoinden-5-yl methacrylate | 34759-34-7 | Monomer for specialty polymers and copolymers. |

Investigative Uses in Chemical Biology and Drug Discovery (focused on compound synthesis, not biological activity itself)

While this article excludes discussion of biological activity, the synthesis of derivatives of this compound is relevant to the fields of chemical biology and drug discovery. The molecule's rigid three-dimensional structure serves as a valuable scaffold for creating libraries of new chemical entities for screening. The core principle is that the inden-5-ol framework provides a fixed orientation for appended functional groups, allowing for a systematic investigation of structure-activity relationships.

The hydroxyl group is a key anchor point for synthetic modifications, enabling the attachment of a wide variety of pharmacophores through etherification, esterification, or other coupling reactions. This allows chemists to generate a diverse set of molecules from a common intermediate, which is an efficient strategy in the early stages of drug discovery. By synthesizing a range of derivatives where the size, shape, and electronic properties of the substituents are systematically varied, researchers can probe the structural requirements of biological targets like enzymes and receptors. The compound is thus a tool for building the molecules needed for this investigative work.

Advanced Applications in Fragrance and Flavor Chemistry (focus on the underlying chemical principles)

The derivatives of this compound are of significant interest in the fragrance industry, where subtle changes in molecular structure can lead to profound differences in olfactory properties. google.comgoogle.com The underlying chemical principle is the relationship between a molecule's structure—including its shape, size, and functional groups—and its interaction with olfactory receptors.

The parent alcohol itself has weak scent characteristics. However, its aldehyde derivatives are potent fragrance ingredients. google.comgoogle.com For example, the hydroformylation of hexahydro-4,7-methano-indene isomers (precursors to the title compound) yields a mixture of aldehydes, primarily octahydro-4,7-methano-1H-indene-5-acetaldehyde and octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde. google.com These compounds possess desirable floral, muguet, green, and sweet notes. google.comgoogle.com

The chemical principle at play is that the aldehyde functional group is a potent osmophore (a group that imparts odor). Its polarity and ability to engage in specific interactions with receptors are key. The rigid, bulky tricyclic skeleton acts as a carrier, influencing the molecule's volatility and how it fits into the receptor pocket. The contrast with related derivatives is stark: the corresponding alcohol, 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol, is described as having very weak and harsh notes, rendering it unsuitable for fragrance use. google.comthegoodscentscompany.com This highlights the critical role of the functional group in determining the final scent profile.

Table 2: Fragrance-Related Derivatives and Olfactory Notes

| Derivative Name | Formula | Described Olfactory Notes |

|---|---|---|

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | C12H18O | Floral, muguet. google.comgoogle.com |

| Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde | C12H18O | Aldehydic. google.comgoogle.com |

| Mixture of the above aldehydes | N/A | Floral, muguet, aldehydic, green, freesia, sweet, slightly woody. google.comgoogle.com |

| 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol | C13H22O | Very weak, green, floral, fruity with harsh character. google.comthegoodscentscompany.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol |

| 2-(Octahydro-4,7-methano-inden-5-yl)-propionaldehyde |

| Cyclopentanonorcamphor |

| Hexahydro-4,7-methano-indene |

| This compound |

| Octahydro-1H-4,7-methanoinden-5-yl methacrylate |

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde |

| Octahydro-4,7-methano-1H-inden-5-ol |

| Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde |

Q & A

Q. What are the standard synthesis protocols for Octahydro-1H-4,7-ethanoinden-5-ol, and how do reaction conditions influence yield?

The compound is synthesized via catalytic hydrogenation of indan-5-ol derivatives using Pd/C under high-pressure H₂. Continuous flow reactors improve efficiency by enabling precise control of temperature (typically 50–100°C) and pressure (5–10 bar H₂). Reaction time varies between 12–24 hours, with yields ranging from 60–82% depending on substrate purity and catalyst loading . Post-synthesis purification involves solvent extraction (e.g., pentane) and drying over MgSO₄ .

Q. How is this compound structurally characterized?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks at δ2.27–2.22 (m, 2H) and δ45.5–23.0 confirm the saturated bicyclic structure and hydroxyl group positioning .

- IR spectroscopy : Absorbance at 2941 cm⁻¹ (C-H stretch) and 1263 cm⁻¹ (C-O stretch) validate functional groups .

- Chromatography : Silica gel column chromatography (hexane eluent) isolates impurities, ensuring >95% purity .

Q. What are the primary derivatives of this compound, and how are they synthesized?

Common derivatives include:

- Methacrylate esters : Synthesized via esterification with methacrylic acid under acid catalysis (e.g., H₂SO₄), yielding materials for polymer chemistry .

- Brominated analogs : Produced via radical bromination at 150°C in CCl₄, though yields are low (3–16%) due to steric hindrance from the methylene bridge .

Q. What safety precautions are required when handling this compound?

The compound is classified as a skin irritant (Xi) and may cause sensitization. Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers to prevent oxidation .

Advanced Research Questions

Q. How can conflicting data on bromination efficiency be resolved for this compound?

Bromination yields vary due to competing radical pathways and steric hindrance from the methylene bridge. Mechanistic studies using EPR spectroscopy to detect bromine radicals and DFT calculations to model transition states can clarify reactivity. Higher temperatures (>150°C) in sealed tubes improve tertiary H abstraction but risk decomposition .

Q. What strategies optimize the compound’s use in high-performance copolymers?

In copolymer networks (e.g., with MBCy and BADCy), the compound’s rigid bicyclic structure enhances Young’s modulus. Optimize monomer ratios (e.g., 1:1:1 molar) via Bayesian compositional screening to balance hygroscopicity and thermal stability (Tg > 200°C) . Crosslinking density is adjusted using peroxide initiators (e.g., dicumyl peroxide) at 180°C .

Q. How does the compound interact with biological targets, such as antimicrobial proteins?

Docking studies suggest the hydroxyl group forms hydrogen bonds with protease active sites (e.g., subtilisin), disrupting substrate binding. Validate via surface plasmon resonance (SPR) to measure binding affinity (KD) and MIC assays against Gram-positive bacteria (e.g., S. aureus) .

Q. What analytical methods resolve discrepancies in hydrogenation byproduct ratios?

Byproducts like 2,3,4,7-tetrahydro-1H-indene arise from incomplete hydrogenation. Use GC-MS to quantify isomers and kinetic modeling to refine Pd/C catalyst loading (5–10 wt%) and H₂ pressure. Increasing reaction time beyond 24 hours reduces residual unsaturated compounds .

Q. How can the compound’s stability under oxidative conditions be improved for pharmaceutical applications?

Stabilize via microencapsulation with poly(lactic-co-glycolic acid) (PLGA) or derivatization to ethers (e.g., methyl ethers using MeI/K₂CO₃). Accelerated aging tests (40°C/75% RH for 6 months) monitor degradation via HPLC .

Q. What role does the compound play in fragrance formulations, and how is its odor profile quantified?

As a precursor to aldehydes (e.g., octahydro-1H-4,7-methanoindene-5-aldehyde), it contributes woody/amber notes. Use gas chromatography-olfactometry (GC-O) to identify key odorants and QSAR models to correlate substituents with sensory thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.